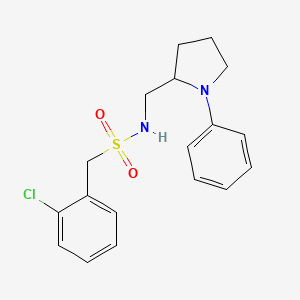

![molecular formula C25H20F3N3O2 B2762920 1-(4-乙氧基-2-苯基喹啉-6-基)-3-[2-(三氟甲基)苯基]脲 CAS No. 1116025-91-2](/img/structure/B2762920.png)

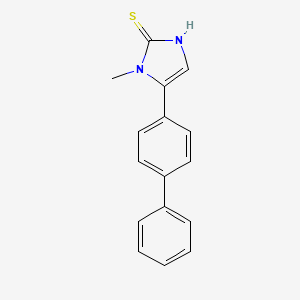

1-(4-乙氧基-2-苯基喹啉-6-基)-3-[2-(三氟甲基)苯基]脲

货号 B2762920

CAS 编号:

1116025-91-2

分子量: 451.449

InChI 键: ZGKFXZGDQOUQDR-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This would involve a detailed description of how the compound is synthesized, including the starting materials, the reactions used, the conditions under which the reactions are carried out, and the yields of the reactions .Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes. This could include reactions in which the compound is synthesized, as well as reactions in which the compound is used as a reactant .Physical And Chemical Properties Analysis

This would include a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .I hope this general information is helpful. For more specific information about “1-(4-Ethoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea”, I would recommend consulting the scientific literature or a database of chemical information .

科学研究应用

- 1-(4-Ethoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea has demonstrated promising anticancer activity. Researchers have investigated its effects on tumor cell lines, revealing potential inhibition of cell proliferation and induction of apoptosis. Further studies explore its mechanism of action, potential synergies with existing chemotherapeutic agents, and its role in overcoming drug resistance .

- This compound acts as a kinase inhibitor, specifically targeting certain protein kinases involved in cell signaling pathways. By blocking these kinases, it disrupts aberrant signaling cascades associated with diseases such as cancer, inflammation, and neurodegenerative disorders. Researchers are exploring its selectivity and efficacy against specific kinases .

- 1-(4-Ethoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea exhibits anti-inflammatory properties. It modulates immune responses by suppressing pro-inflammatory cytokines and enzymes. Investigations focus on its potential use in treating inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease .

- Studies suggest that this compound may protect neurons from oxidative stress and excitotoxicity. Researchers explore its potential in neurodegenerative conditions like Alzheimer’s disease and Parkinson’s disease. Mechanistic studies investigate its impact on neuronal survival pathways and synaptic plasticity .

- Preliminary research indicates that 1-(4-Ethoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea exhibits antiviral properties. It interferes with viral replication by targeting essential viral enzymes or proteins. Investigations focus on its efficacy against specific viruses, including HIV and hepatitis C .

- The compound’s unique photophysical properties make it interesting for applications in optoelectronics. Researchers explore its use as a fluorescent probe, sensor, or component in organic light-emitting diodes (OLEDs). Its absorption and emission spectra, quantum yield, and stability are under investigation .

Anticancer Properties

Kinase Inhibitor

Anti-inflammatory Agent

Neuroprotective Effects

Antiviral Activity

Photophysical Applications

属性

IUPAC Name |

1-(4-ethoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3N3O2/c1-2-33-23-15-22(16-8-4-3-5-9-16)30-20-13-12-17(14-18(20)23)29-24(32)31-21-11-7-6-10-19(21)25(26,27)28/h3-15H,2H2,1H3,(H2,29,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKFXZGDQOUQDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

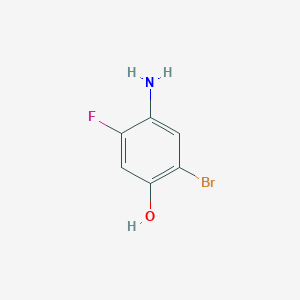

4-Amino-2-bromo-5-fluorophenol

111856-96-3

![6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid](/img/structure/B2762838.png)

![(5-(2-fluorophenyl)isoxazol-3-yl)methyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B2762840.png)

![6-acetyl-3-amino-N-[2-(4-fluorophenyl)ethyl]-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2762844.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2762845.png)

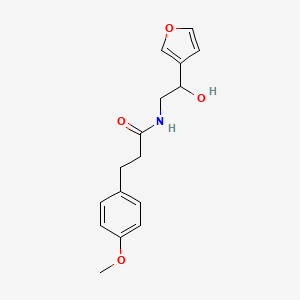

![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-3-phenylpropanamide](/img/structure/B2762847.png)

![N-[2-(5,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B2762854.png)

![N-(1-cyanocyclohexyl)-2-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2762855.png)

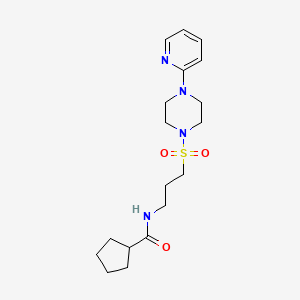

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2762858.png)